5-Fluoro-N1-methylbenzene-1,2-diamine

説明

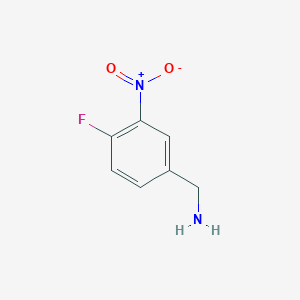

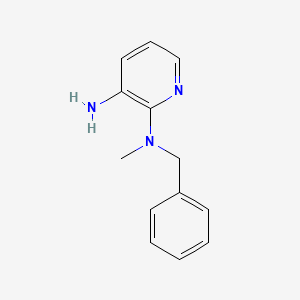

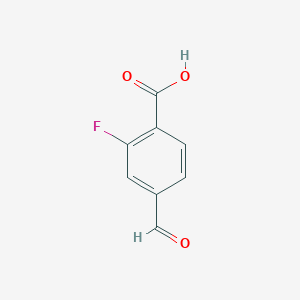

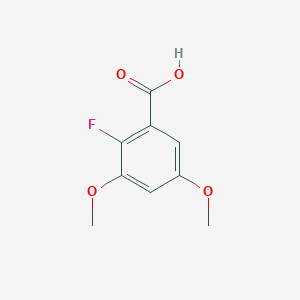

5-Fluoro-N1-methylbenzene-1,2-diamine is a synthetic organic compound with the chemical formula C7H9FN2 . It has a molecular weight of 140.16 g/mol .

Molecular Structure Analysis

The linear formula for 5-Fluoro-N1-methylbenzene-1,2-diamine is C7H9FN2 . The molecule contains a total of 25 atoms; 13 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Fluorine atom .Physical And Chemical Properties Analysis

5-Fluoro-N1-methylbenzene-1,2-diamine is a liquid at room temperature . It has a storage temperature of 4°C . The boiling point is 255.9±30.0°C at 760 mmHg .科学的研究の応用

Synthesis and Organic Chemistry

A notable application involves the synthesis of complex organic compounds, such as N^1-(5-Fluoro-2,4-dinitrophenyl)-N^2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, achieved through the reaction of 1,5-difluoro-2,4-dinitrobenzene with N^1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine, showcasing the role of fluorinated diamines in constructing organic molecules with potential for further chemical modifications (Zissimou & Koutentis, 2017).

Polymer Science and Material Properties

Fluorinated polyimides synthesized from fluorinated diamines exhibit exceptional thermal stability, low moisture absorption, and promising dielectric properties. For instance, fluorinated polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene demonstrate high thermal stability, solubility in various organic solvents, and potential applications in the fields of electronics and aerospace due to their low dielectric constants and high glass-transition temperatures (Yang & Hsiao, 2004).

Catalysis and Organometallic Chemistry

The synthesis and application of organometallic complexes utilizing partially fluorinated benzenes highlight the role of fluorinated compounds in facilitating unique reaction pathways and catalytic processes. Such complexes offer insights into binding strengths, electron donation capacities, and potential applications in catalysis and organic synthesis, underscoring the versatility of fluorinated diamines and related compounds in developing new catalytic strategies (Pike, Crimmin, & Chaplin, 2017).

Advanced Materials and Fluorination Techniques

The development of novel fluorination techniques, such as palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide, showcases the innovative use of fluorinated diamines in synthesizing cyclic diamine derivatives. This method exemplifies the potential of fluorinated compounds in the synthesis of novel materials and pharmaceuticals, offering a pathway to diversify the functional group incorporation into various molecular frameworks (Sibbald & Michael, 2009).

Safety And Hazards

特性

IUPAC Name |

4-fluoro-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSVRICPJMRRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287362 | |

| Record name | 4-Fluoro-N2-methyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-N1-methylbenzene-1,2-diamine | |

CAS RN |

348133-46-0 | |

| Record name | 4-Fluoro-N2-methyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348133-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N2-methyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)